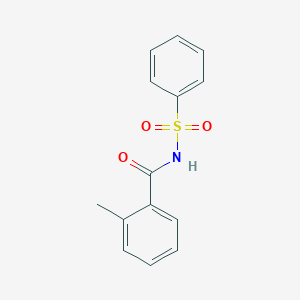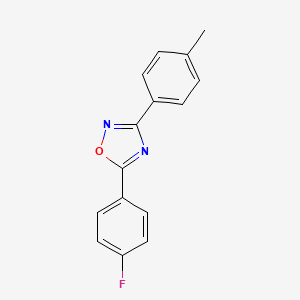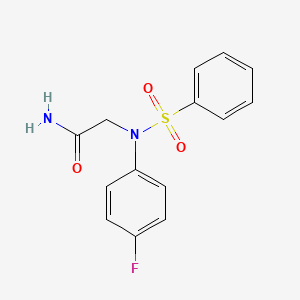
N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as FP-Gly, is a chemical compound that has been studied extensively for its potential medical applications. It is a small molecule inhibitor that can selectively target certain enzymes and proteins in the body, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide involves its ability to selectively target certain enzymes and proteins in the body. Specifically, N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide can bind to and inhibit the activity of enzymes known as matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. By inhibiting MMP activity, N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide can help to prevent the spread of cancer cells and reduce inflammation in the body.
Biochemical and Physiological Effects:
N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have a number of biochemical and physiological effects in the body. For example, studies have demonstrated that N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide can reduce the activity of MMPs in cancer cells, leading to decreased cell migration and invasion. Additionally, N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to target specific pathways and processes in the body, which can help to improve the accuracy and reliability of their experiments. However, one limitation of using N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is that it can be difficult to synthesize and purify, which can make it challenging to obtain pure samples for research purposes.
Orientations Futures
There are many potential future directions for research on N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of focus could be on developing new drugs that are based on the structure of N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, which could have even greater specificity and efficacy for certain diseases. Additionally, researchers could investigate the potential use of N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide in combination with other drugs or therapies to enhance its effects. Finally, further studies could explore the safety and toxicity of N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide in humans, which could pave the way for its eventual use as a clinical therapy.
Méthodes De Synthèse
The synthesis of N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex process that involves several steps. One of the most common methods for synthesizing N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is through a reaction between 4-fluoroaniline and phenylsulfonyl chloride, followed by the addition of glycine. This process typically yields a pure form of N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide that can be used for further research.
Applications De Recherche Scientifique
N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One of the most promising areas of research involves the use of N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide as an inhibitor of certain enzymes and proteins that are involved in the development of cancer, inflammation, and other diseases. N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has also been studied for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-4-fluoroanilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3S/c15-11-6-8-12(9-7-11)17(10-14(16)18)21(19,20)13-4-2-1-3-5-13/h1-9H,10H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQYIWHTVLGLMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(anilinocarbonothioyl)amino]methyl}benzoic acid](/img/structure/B5769488.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5769496.png)
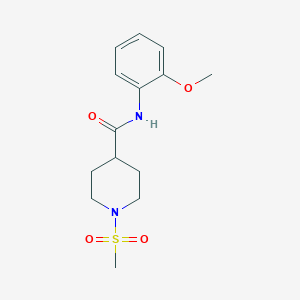
![4-[(4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B5769509.png)
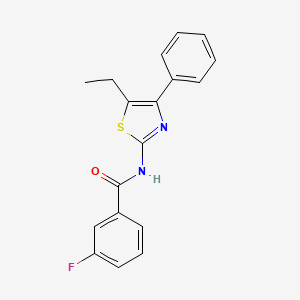
![5-hydroxy-2-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5769518.png)

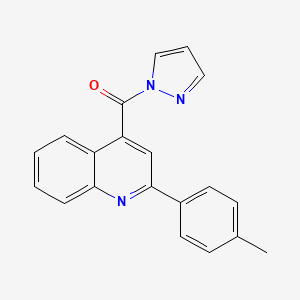
![4-[(1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid](/img/structure/B5769529.png)
![1-[(2-chloro-6-fluorophenyl)acetyl]indoline](/img/structure/B5769535.png)
